molecular formula C21H24N2O2 B2610862 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396879-82-5

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No.: B2610862
CAS No.: 1396879-82-5
M. Wt: 336.435
InChI Key: NVNAZKIQHFRBIR-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry research. Its molecular structure, which incorporates a naphthalene ring connected via an ether and acetamide linker to a piperidine-containing alkyne chain, is designed as a potential pharmacophore. This specific architecture is characteristic of molecules investigated for their bioactive properties. Compounds featuring the N-(naphthalen-yl)acetamide core have demonstrated notable biological activities in scientific studies, including antiproliferative effects against human cancer cell lines . Furthermore, structurally related acetamide derivatives bearing the naphthalene and piperidine motifs have been identified as potent and selective inhibitors of enzymes like butyrylcholinesterase, with one study reporting an IC50 of 5.12 ± 0.02 µM . The inclusion of a piperidine moiety is a common strategy in drug design, often intended to enhance metabolic stability and influence the molecule's interaction with biological targets. The unique but-2-yn-1-yl linker in this particular compound may be intended to probe specific steric or electronic requirements at the target site. This reagent is provided For Research Use Only and is intended for in vitro biological screening, structure-activity relationship (SAR) studies, and the investigation of novel therapeutic mechanisms in a controlled laboratory environment.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(4-piperidin-1-ylbut-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(22-12-4-7-15-23-13-5-1-6-14-23)17-25-20-11-10-18-8-2-3-9-19(18)16-20/h2-3,8-11,16H,1,5-6,12-15,17H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNAZKIQHFRBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves the following steps:

    Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthalene-2-ol with an appropriate halogenating agent to form naphthalen-2-yloxy halide.

    Coupling with piperidine derivative: The naphthalen-2-yloxy halide is then reacted with 4-(piperidin-1-yl)but-2-yn-1-amine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Local Anesthetic Activity

Recent studies have indicated that derivatives containing the piperidine structure exhibit significant local anesthetic properties. For instance, research involving the synthesis of piperidine derivatives has demonstrated their efficacy in local anesthesia through various animal models. The study noted that these compounds are relatively low in toxicity, making them suitable candidates for further development as local anesthetics .

Anti-inflammatory Effects

Compounds similar to 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide have shown promising results in modulating immune responses. For example, a derivative was found to promote the activity of CD4+ and CD8+ T cells during inflammation, suggesting potential applications in treating autoimmune diseases .

Modulation of ROR-gamma

The compound has been studied for its role as a modulator of ROR-gamma (retinoic acid receptor-related orphan receptor gamma), which is implicated in autoimmune responses. Research has indicated that derivatives can influence the activity of this receptor, potentially leading to new treatments for autoimmune disorders .

Synthesis and Derivatives

The synthesis of this compound involves reactions between naphthalene derivatives and piperidine under specific conditions, often utilizing catalysts such as copper iodide. This synthetic pathway not only yields the target compound but also allows for the exploration of various substitutions that can enhance its biological activity.

Case Studies and Experimental Findings

Study Objective Findings
Zuffo et al. (2023)Investigate acute toxicity and anesthetic efficacyThe synthesized piperidine derivatives exhibited low toxicity and effective local anesthetic properties in animal models .
Yu et al. (2023)Explore immune modulationThe compound showed a significant promoting effect on immune cell activity during inflammation, indicating potential therapeutic uses in immunology .
WO2018138362A1Evaluate ROR-gamma modulationDerivatives were identified as effective modulators, suggesting their application in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and piperidine rings may facilitate binding to hydrophobic pockets, while the acetamide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name / ID Core Structure Key Substituents Biological Activity
Target Compound Naphthalen-2-yloxy-acetamide 4-(Piperidin-1-yl)but-2-yn-1-yl Not reported
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthalen-2-yloxy-acetamide Morpholinoethyl Cytotoxic (IC₅₀ ~3.16 µM in HeLa cells)
Compounds 7c–7f Naphthalen-2-yloxy-triazole-acetamide Nitrophenyl/methoxyphenyl Synthetic focus; activity unreported
Patented Piperidine Derivatives Quinoline-piperidine hybrids Chloro, cyano, tetrahydrofuran Therapeutic potential (implied by patent)

Key Observations:

  • Morpholine vs. Piperidine: The morpholinoethyl analog () exhibits cytotoxicity comparable to cisplatin (3.16 µM/mL), suggesting that the morpholine ring’s oxygen atom may enhance solubility or target binding.
  • Triazole vs. Alkyne Linkers: Compounds 7c–7f () incorporate a triazole ring instead of an alkyne. The triazole’s polarity and hydrogen-bonding capacity may alter pharmacokinetics compared to the hydrophobic alkyne spacer in the target compound .
  • Substituent Diversity: Nitro groups (7c, 7d) and methoxy groups (7e, 7f) on the phenyl ring of triazole derivatives introduce electronic and steric variations. Nitro groups may enhance reactivity but increase toxicity risks, while methoxy groups could improve metabolic stability .

Biological Activity

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic compound notable for its unique structural features, combining a naphthalene ring and a piperidine moiety. This compound has garnered attention within medicinal chemistry for its potential biological activities, particularly in the fields of oncology and pharmacology.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the naphthalen-2-yloxy intermediate : This is achieved by reacting naphthalene-2-ol with a halogenating agent.
  • Coupling with piperidine derivative : The intermediate is then reacted with 4-(piperidin-1-yl)but-2-yn-1-amine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydrophobic nature of the naphthalene and piperidine rings facilitates binding to hydrophobic pockets in target proteins, while the acetamide group can form hydrogen bonds with active site residues, enhancing the compound's affinity for its targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related naphthalene derivatives have shown IC50 values as low as 0.6 μM against nasopharyngeal carcinoma cells (NPC-TW01), indicating potent cytotoxicity without affecting peripheral blood mononuclear cells at concentrations up to 50 μM .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, which is crucial for therapeutic applications in cancer treatment. The structural components allow it to interact effectively with active sites of enzymes involved in cell proliferation and survival pathways.

Comparative Analysis

Compound NameStructure FeaturesIC50 (μM)Activity Type
2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)butan-1-yl)acetamideSimilar structure but saturated chainNot specifiedAntiproliferative
2-(naphthalen-2-yloxy)-N-(4-(morpholin-4-yl)butan-1-yloxy)acetamideMorpholine ring instead of piperidineNot specifiedAntiproliferative

Case Studies

A study on related naphthalene derivatives highlighted their effectiveness against several human cancer cell lines, including lung carcinoma and hepatoma. The findings revealed that these compounds could alter cell cycle distribution and induce apoptosis through mechanisms involving cell cycle arrest in the S phase .

Q & A

Q. Critical Considerations :

  • Optimize reaction time and temperature to minimize side products.
  • Purify intermediates via column chromatography or recrystallization.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:
Contradictions in NMR or IR data often arise from conformational flexibility or impurities. A systematic approach includes:

  • Multi-Technique Cross-Validation :

    TechniqueKey Peaks/BandsPurpose
    ¹H/¹³C NMR δ 7.2–8.5 ppm (naphthyl protons), δ 3.5–4.5 ppm (piperidinyl/alkyne protons)Confirm aromatic/amine/alkyne groups
    HRMS [M+H]⁺ calculated vs. observed (e.g., ±0.0005 Da tolerance)Verify molecular formula
    IR 1670–1680 cm⁻¹ (C=O), 1210–1280 cm⁻¹ (C-O)Validate acetamide and ether linkages
  • Crystallographic Validation : Use single-crystal X-ray diffraction (e.g., SHELXL ) to resolve ambiguities in stereochemistry or bond connectivity.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
  • Multinuclear NMR : Assign protons and carbons, focusing on the naphthyl, piperidinyl, and alkyne regions.
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, using programs like SHELXL .

Advanced: How can computational methods predict the compound’s biological interactions?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes) based on the piperidine and naphthyl motifs .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent).
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage : Keep in airtight containers at –20°C to prevent degradation.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Advanced: How can crystallographic data address discrepancies in proposed molecular conformations?

Answer:

  • SHELX Refinement : Use SHELXL to refine anisotropic displacement parameters and hydrogen-bonding networks. Key steps:
    • Import .hkl and .ins files into SHELX.
    • Apply restraints for disordered regions (e.g., piperidinyl group).
    • Validate with R-factor convergence (<5%) and check for residual electron density .
  • Twinned Data Handling : For challenging crystals, employ TWINLAW in SHELXL to deconvolute overlapping reflections .

Basic: What are the common impurities observed during synthesis, and how are they removed?

Answer:

  • Major Impurities :
    • Unreacted 2-naphthol (detected via TLC, Rf ~0.3 in hexane:EtOAc 7:3).
    • Over-oxidized alkyne byproducts (identified via HRMS).
  • Purification :
    • Use silica gel chromatography (hexane:EtOAc gradient) for intermediates.
    • Recrystallize the final product from ethanol/water mixtures .

Advanced: How can researchers leverage structure-activity relationships (SAR) to optimize bioactivity?

Answer:

  • Modular SAR Strategy :

    RegionModificationsImpact
    Naphthyl Group Introduce electron-withdrawing groups (e.g., NO₂) to enhance π-π stacking .Increased target affinity
    Piperidinyl Chain Vary alkyl chain length (e.g., but-2-yn-1-yl vs. pent-2-yn-1-yl) to modulate lipophilicity .Altered membrane permeability
    Acetamide Linker Replace oxygen with sulfur (thioacetamide) to improve metabolic stability .Extended half-life

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